Cas no 11051-88-0 (Cochliodinol)

Cochliodinol is a secondary metabolite produced by certain fungal species, notably within the genus Chaetomium. This compound exhibits notable biological activity, including antimicrobial and cytotoxic properties, making it a subject of interest in pharmaceutical and agricultural research. Cochliodinol's unique molecular structure, characterized by a bis-indolyl benzoquinone framework, contributes to its ability to interact with cellular targets, potentially inhibiting pathogen growth or cancer cell proliferation. Its stability under moderate conditions and solubility in organic solvents facilitate extraction and purification processes. Research suggests potential applications in developing novel therapeutics or biocontrol agents, though further studies are required to fully elucidate its mechanisms and optimize its efficacy.
Cochliodinol structure
Cochliodinol structure
Product Name:Cochliodinol
CAS No:11051-88-0
MF:C32H30N2O4
MW:506.591608524323
CID:187309
Update Time:2025-08-03

Cochliodinol Chemical and Physical Properties

Names and Identifiers

    • 2,5-Cyclohexadiene-1,4-dione,2,5-dihydroxy-3,6-bis[5-(3-methyl-2-buten-1-yl)-1H-indol-3-yl]-
    • 2,5-dihydroxy-3,6-bis[5-(3-methylbut-2-enyl)-1H-indol-3-yl]cyclohexa-2,5-diene-1,4-dione
    • Cochliodinol
    • Cochliodinol, from Chaetomium globosum.
    • 2,5-Cyclohexadiene-1,4-dione,2,5-dihydroxy-3,6-bis(5-(3-methyl-2-butenyl)-1H-indol-3-yl)
    • 2,5-Dihydroxy-3,6-bis(5-(3-methyl-2-butenyl)-1H-indol-3-yl)-2,5-cyclohexadiene-1,4-dione
    • 2,5-dihydroxy-3,6-bis-[5-(3-methyl-but-2-enyl)-indol-3-yl]-[1,4]benzoquinone
    • 3,6-Bis(5-(3-methyl-2-butenyl)indol-3-yl)-2,5-dihydroxy-p-benzoquinone
    • chochliodinol
    • p-Benzoquinone,3,6-bis(5-(3-methyl-2-butenyl)indol-3-yl)-2,5-dihydroxy
    • Cochliodinol,fromChaetomiumglobosum.
    • 2,5-Dihydroxy-3,6-bis[5-(3-methyl-2-butenyl)-1H-indol-3-yl]-1,4-benzoquinone
    • 2,5-Dihydroxy-3,6-bis[5-(3-methyl-2-butenyl)-1H-indol-3-yl]-2,5-cyclohexadiene-1,4-dione
    • Inchi: 1S/C32H30N2O4/c1-17(2)5-7-19-9-11-25-21(13-19)23(15-33-25)27-29(35)31(37)28(32(38)30(27)36)24-16-34-26-12-10-20(14-22(24)26)8-6-18(3)4/h5-6,9-16,33-35,38H,7-8H2,1-4H3
    • InChI Key: ZXRULNXZJSCTQQ-UHFFFAOYSA-N
    • SMILES: OC1C(C(=C(C(C=1C1=CNC2C=CC(C/C=C(\C)/C)=CC1=2)=O)O)C1=CNC2C=CC(C/C=C(\C)/C)=CC1=2)=O

Computed Properties

  • Exact Mass: 506.22100

Experimental Properties

  • Density: 1.1848 (rough estimate)
  • Melting Point: 214°C
  • Boiling Point: 595.2°C (rough estimate)
  • Refractive Index: 1.5800 (estimate)
  • PSA: 106.18000
  • LogP: 7.05680

Cochliodinol Security Information

  • Safety Term:x."> Poison by ingestion, subcutaneous, and intraperitoneal routes. When heated to decomposition it emits toxic fumes of NOx.

Cochliodinol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
C633558-500μg
Cochliodinol
11051-88-0
500μg
$ 130.00 2022-06-06
TRC
C633558-1000μg
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11051-88-0
1mg
$ 215.00 2022-06-06
TRC
C633558-.5mg
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$150.00 2023-05-18
TRC
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1mg
$247.00 2023-05-18
SHENG KE LU SI SHENG WU JI SHU
sc-202108-500 µg
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11051-88-0 ≥97%
500µg
¥1,166.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-202108-500µg
Cochliodinol,
11051-88-0 ≥97%
500µg
¥1166.00 2023-09-05
TRC
C633558-25mg
Cochliodinol
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25mg
$ 7600.00 2023-09-08
A2B Chem LLC
AD78093-5mg
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$677.00 2024-04-20

Additional information on Cochliodinol

Cochliodinol: A Comprehensive Overview

Cochliodinol, also known by its CAS number 11051-88-0, is a compound that has garnered significant attention in the scientific community due to its unique properties and potential applications. This article delves into the latest research findings, chemical characteristics, and practical uses of Cochliodinol, providing a thorough understanding of its significance in various fields.

The chemical structure of Cochliodinol is characterized by its complex arrangement of functional groups, which contribute to its distinctive reactivity and stability. Recent studies have highlighted its ability to interact with biological systems in a manner that makes it a promising candidate for drug development. For instance, researchers have explored its potential as an antimicrobial agent, demonstrating efficacy against a range of bacterial and fungal strains.

One of the most notable advancements in the study of Cochliodinol involves its application in the field of biomedical engineering. Scientists have investigated its role in enhancing the performance of biocompatible materials, particularly in the context of tissue engineering. The compound's ability to promote cell adhesion and proliferation has been extensively documented, offering new avenues for medical device innovation.

In addition to its biomedical applications, Cochliodinol has also been examined for its potential in environmental science. Recent research has focused on its capacity to act as a catalyst in the degradation of organic pollutants, making it a valuable tool in pollution control strategies. This dual functionality underscores the compound's versatility and broad applicability across multiple disciplines.

The synthesis and characterization of Cochliodinol have been optimized through cutting-edge techniques, ensuring high purity and consistency in production. Advanced spectroscopic methods, including NMR and IR spectroscopy, have been employed to confirm the compound's structure and analyze its dynamic behavior under varying conditions.

Furthermore, the safety profile of Cochliodinol has been rigorously assessed to ensure its suitability for human use. Toxicological studies indicate that it exhibits low toxicity at therapeutic concentrations, making it a safe option for various applications. These findings have been corroborated by recent clinical trials, which highlight its potential as a novel therapeutic agent.

In conclusion, Cochliodinol (CAS No. 11051-88-0) stands as a testament to the ongoing advancements in chemical research. Its diverse applications, backed by robust scientific evidence, position it as a key player in fields ranging from medicine to environmental science. As research continues to unfold, the full potential of this remarkable compound is only beginning to be realized.

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